Tert-butyl 4,4-difluoro-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate
Description
Tert-butyl 4,4-difluoro-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate is a fluorinated pyrrolidine derivative featuring a tert-butyl carbamate protective group at the 1-position, two fluorine atoms at the 4,4-positions, and a 2-hydroxyethyl substituent at the 2-position. This compound is a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, due to its structural versatility. The fluorine atoms enhance metabolic stability and modulate electronic properties, while the hydroxyethyl group provides a handle for further functionalization, such as esterification or etherification .
Properties
IUPAC Name |
tert-butyl 4,4-difluoro-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F2NO3/c1-10(2,3)17-9(16)14-7-11(12,13)6-8(14)4-5-15/h8,15H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYVLFDVZNQKOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CCO)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme-substrate interactions and metabolic pathways. Medicine: The compound is explored for its potential therapeutic applications, including as a precursor for drug development. Industry: It is utilized in the production of specialty chemicals and materials due to its unique reactivity and stability.
Mechanism of Action
The compound exerts its effects through its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain enzymes and receptors. The exact mechanism of action depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties and applications, we compare tert-butyl 4,4-difluoro-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate with structurally analogous pyrrolidine derivatives. Key compounds include:
Table 1: Structural and Functional Comparison of Pyrrolidine Derivatives
Key Findings and Analysis
Fluorine Substitution: The 4,4-difluoro substitution in the target compound increases electronegativity and lipophilicity compared to non-fluorinated analogs like tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate. This enhances membrane permeability and resistance to oxidative degradation . Fluorinated analogs (e.g., tert-butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate) are preferred in Suzuki-Miyaura coupling reactions due to improved boronate stability .
Hydroxyethyl vs. Hydroxymethyl Groups :
- The 2-hydroxyethyl side chain in the target compound provides greater conformational flexibility than the hydroxymethyl variant, enabling diverse derivatization (e.g., glycosylation or PEGylation) for drug delivery optimization .
- However, the hydroxymethyl analog (tert-butyl 4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate) is more cost-effective (€503/250mg vs. higher pricing for hydroxyethyl derivatives) .
Stereochemical Considerations :
- Enantiopure analogs, such as (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate, demonstrate chiral specificity in catalysis and receptor binding, as seen in EP 4374877A2’s kinase inhibitor synthesis .
Applications in Drug Discovery :
- The target compound’s combination of fluorine and hydroxyethyl groups makes it ideal for prodrug strategies, particularly in antiviral and anticancer agents where solubility and target affinity are critical .
Biological Activity
Tert-butyl 4,4-difluoro-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate, also known by its CAS number 215918-21-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
- Molecular Formula : C10H17F2NO3
- Molecular Weight : 237.247 g/mol
- CAS Number : 215918-21-1
The compound features a pyrrolidine ring with difluoromethyl and hydroxymethyl substituents, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Material : 1-tert-butyl 2-methyl (S)-4,4-difluoropyrrolidine-1,2-dicarboxylate.
- Reagents : Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent in dry tetrahydrofuran (THF) under an inert atmosphere.
- Procedure : The reaction is monitored via thin-layer chromatography (TLC) until the starting material is consumed, followed by purification steps to yield the desired compound .
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities:
- Antihypertensive Effects : Compounds with similar structures have shown potential in lowering blood pressure by acting on angiotensin II receptors .
- Anti-inflammatory Activity : Some derivatives have demonstrated the ability to inhibit inflammatory pathways, suggesting potential use in treating conditions like arthritis or other inflammatory diseases .
The biological activity of this compound may be attributed to its ability to interact with specific receptors or enzymes involved in disease processes:
- Receptor Binding : The presence of difluoromethyl and hydroxymethyl groups allows for enhanced binding affinity to target receptors compared to non-fluorinated analogs.
- Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in inflammation and hypertension, indicating that this compound may share these mechanisms .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
| Study | Compound | Biological Activity | Findings |
|---|---|---|---|
| Study 1 | Benzimidazole Derivatives | Antihypertensive | Showed significant blood pressure reduction via AT1 receptor inhibition. |
| Study 2 | Pyrimidinyl-benzimidazoles | Anti-inflammatory | Effective in blocking Lck activity, reducing inflammation markers. |
| Study 3 | Pyrrolidine Derivatives | Enzyme inhibition | Demonstrated IC50 values indicating strong inhibition of target enzymes. |
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing tert-butyl 4,4-difluoro-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via multi-step functionalization of pyrrolidine scaffolds. For example, fluorination at the 4,4-position may involve electrophilic fluorinating agents (e.g., Selectfluor) under anhydrous conditions, followed by hydroxyethylation using epoxide ring-opening or Grignard addition. Reaction optimization (temperature, solvent, stoichiometry) is critical, as seen in analogous syntheses of tert-butyl pyrrolidine derivatives .
- Data : Typical yields for similar reactions range from 42% to 78%, depending on purification methods (e.g., column chromatography with hexane/EtOAc or ethanol/chloroforḿ gradients) .
Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve structural ambiguities in this compound?
- Methodology : Use , , and NMR to confirm substitution patterns. For example:
- The 4,4-difluoro group shows distinct chemical shifts (~-180 to -200 ppm).
- The hydroxyethyl group’s protons exhibit splitting patterns (e.g., triplet for -CHOH) and coupling constants indicative of rotameric equilibria, as observed in tert-butyl 3-(dimethoxyphosphoryl)pyrrolidine derivatives .
Q. What purity assessment methods are recommended for this compound?
- Methodology : Combine HPLC (≥95% purity, C18 column, acetonitrile/water gradient) with HRMS to verify molecular weight (e.g., [M+H] calculated for CHFNO: 252.1412). Residual solvents are quantified via GC-MS .
Advanced Research Questions
Q. How does stereoelectronic effects influence the reactivity of the 4,4-difluoro and hydroxyethyl groups in downstream functionalization?
- Methodology : Computational studies (DFT) can predict regioselectivity in reactions like Mitsunobu etherification or oxidation. For example:
- The electron-withdrawing difluoro group may deactivate the pyrrolidine ring, directing electrophiles to the hydroxyethyl sidechain.
- Steric hindrance from the tert-butyl carbamate affects nucleophilic attack, as shown in tert-butyl (2S,4R)-4-hydroxy-pyrrolidine analogs .
Q. What strategies address contradictory crystallographic and spectroscopic data during structural elucidation?
- Case Study : If X-ray diffraction (SHELXL-refined) reveals a trans-diastereomer while NMR suggests cis-configuration, consider:
- Dynamic effects in solution (e.g., ring puckering) vs. solid-state rigidity.
- Use of variable-temperature NMR to detect conformational exchange, as seen in pyrrolidine rotamers .
- Data Table :
| Technique | Observation | Resolution Strategy |
|---|---|---|
| XRD | Trans-configuration | Validate via H-bonding network analysis |
| NMR | Cis-like coupling constants | VT-NMR to assess fluxionality |
Q. How can synthetic byproducts (e.g., diastereomers or elimination products) be minimized during hydroxyethylation?
- Methodology :
- Optimize reaction kinetics: Slow addition of hydroxyethylating agents (e.g., ethylene oxide) to avoid exothermic side reactions.
- Use chiral auxiliaries or enantioselective catalysts (e.g., Jacobsen’s salen complexes) to suppress diastereomer formation, as demonstrated in tert-butyl (2R)-2-(hydroxyethyl)pyrrolidine syntheses .
Methodological Notes
- Crystallography : For unambiguous structure confirmation, collect high-resolution data (e.g., synchrotron sources) and refine using SHELXL, accounting for disorder in the tert-butyl group .
- Safety : Handle fluorinated intermediates in fume hoods; use PPE (gloves, respirators) as per safety protocols in tert-butyl piperidine syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
